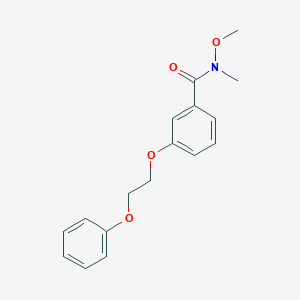
N-(2,4-dimethylphenyl)-3-isopropoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-3-isopropoxybenzamide, commonly known as DIMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIMP is a white crystalline powder that is soluble in organic solvents and is commonly used as a research chemical.
作用機序
The mechanism of action of DIMP involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. DIMP binds to the active site of the COX-2 enzyme, preventing its activity and reducing the production of prostaglandins.
Biochemical and Physiological Effects:
DIMP has been found to have significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects. DIMP has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
実験室実験の利点と制限
DIMP has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and purify. It has also been extensively studied, with a significant amount of data available on its properties and effects. However, one of the limitations of DIMP is that it has limited solubility in water, which may affect its bioavailability in certain experiments.
将来の方向性
There are several potential future directions for research on DIMP. One area of interest is the development of new drugs based on the structure of DIMP for the treatment of pain and inflammation. Another area of interest is the investigation of the antioxidant properties of DIMP and its potential applications in the prevention and treatment of oxidative stress-related diseases. Additionally, further studies on the pharmacokinetics and pharmacodynamics of DIMP are needed to fully understand its therapeutic potential.
合成法
The synthesis of DIMP involves the reaction of 2,4-dimethylphenylamine with 3-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or column chromatography.
科学的研究の応用
DIMP has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
特性
製品名 |
N-(2,4-dimethylphenyl)-3-isopropoxybenzamide |
|---|---|
分子式 |
C18H21NO2 |
分子量 |
283.4 g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C18H21NO2/c1-12(2)21-16-7-5-6-15(11-16)18(20)19-17-9-8-13(3)10-14(17)4/h5-12H,1-4H3,(H,19,20) |
InChIキー |
JILSYOONCQBCEX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OC(C)C)C |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OC(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(allyloxy)phenyl]-4-ethoxybenzamide](/img/structure/B269386.png)

![4-(2-methoxyethoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269390.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269391.png)


![2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269395.png)

![4-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269397.png)

![N-[3-(allyloxy)phenyl]-2-ethoxybenzamide](/img/structure/B269402.png)

